molecular formula C15H21N3OS B15219608 2-Ethyl-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)hexanamide CAS No. 105445-01-0

2-Ethyl-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)hexanamide

Cat. No.: B15219608
CAS No.: 105445-01-0
M. Wt: 291.4 g/mol
InChI Key: FDIHUFWYKQCZDV-UHFFFAOYSA-N
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Description

2-Ethyl-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)hexanamide (CAS 105445-01-0) is a specialized benzimidazole derivative with the molecular formula C15H21N3OS and a molecular weight of 291.412 g/mol . This compound features a benzimidazole core structure, a pharmacophore known for its wide array of pharmacological activities and its ability to interact effectively with biopolymers in living systems, such as proteins, enzymes, and receptors . The benzimidazole moiety is considered a structural isostere of naturally occurring nucleotides like purine, which enhances its potential for biological interactions . The 2-sulfanylidene (thioxo) group on the benzimidazole ring and the 2-ethylhexanamide side chain contribute to its specific physicochemical properties, including a calculated LogP of 4.66, indicating significant lipophilicity, and a polar surface area of 100.07 Ų . Benzimidazole derivatives have demonstrated considerable research interest in various areas, including as antifungal, anticancer, and antimicrobial agents . This compound is provided exclusively for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or human use.

Properties

CAS No.

105445-01-0

Molecular Formula

C15H21N3OS

Molecular Weight

291.4 g/mol

IUPAC Name

2-ethyl-N-(2-sulfanylidene-1,3-dihydrobenzimidazol-5-yl)hexanamide

InChI

InChI=1S/C15H21N3OS/c1-3-5-6-10(4-2)14(19)16-11-7-8-12-13(9-11)18-15(20)17-12/h7-10H,3-6H2,1-2H3,(H,16,19)(H2,17,18,20)

InChI Key

FDIHUFWYKQCZDV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC2=C(C=C1)NC(=S)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-N-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hexanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency .

Mechanism of Action

The mechanism of action of 2-Ethyl-N-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hexanamide involves its interaction with biological targets such as enzymes and receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity . The benzimidazole core can interact with DNA and RNA, affecting cellular processes .

Biological Activity

The compound 2-Ethyl-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)hexanamide is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge regarding its biological activity, including antitumor and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C13H18N2S\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{S}

It features a benzimidazole core substituted with a hexanamide chain and a sulfanylidene group, which are critical for its biological activity.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzimidazole, including this compound, exhibit significant antitumor activity. In vitro assays have been conducted on various cancer cell lines, notably human lung cancer cell lines such as A549, HCC827, and NCI-H358.

Key Findings:

  • IC50 Values: The compound showed varying degrees of cytotoxicity across different cell lines:
    • A549: IC50 = 6.75 ± 0.19 μM (2D), 9.31 ± 0.78 μM (3D)
    • HCC827: IC50 = 6.26 ± 0.33 μM (2D), significantly higher in 3D assays.
    • NCI-H358: IC50 = 6.48 ± 0.11 μM (2D), showing less effectiveness in 3D cultures .

The presence of specific substituents on the benzimidazole ring appears to enhance the compound's effectiveness against tumor cells while also raising concerns about toxicity to normal cells, such as MRC-5 human lung fibroblasts .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The testing followed the CLSI guidelines using broth microdilution techniques.

Results:

  • Effective Against:
    • Staphylococcus aureus (Gram-positive)
    • Escherichia coli (Gram-negative)

Compounds similar to this compound have shown promising antibacterial activity, indicating potential applications in treating infections .

Data Table

Activity Type Cell Line/Bacteria IC50/Minimum Inhibitory Concentration (MIC) Remarks
AntitumorA5496.75 ± 0.19 μM (2D)High activity in monolayer cultures
AntitumorHCC8276.26 ± 0.33 μM (2D)Less effective in 3D cultures
AntimicrobialStaphylococcus aureusMIC not specifiedEffective against Gram-positive
AntimicrobialEscherichia coliMIC not specifiedEffective against Gram-negative

Case Studies

Several case studies have highlighted the therapeutic potential of benzimidazole derivatives:

  • Study on Lung Cancer Treatment: A study published in August 2021 indicated that compounds with a similar structure exhibited significant antitumor effects across multiple lung cancer cell lines, suggesting that modifications to the benzimidazole framework could yield more potent agents .
  • Antimicrobial Efficacy: Another research effort focused on the antimicrobial properties of related compounds found that certain derivatives displayed substantial inhibitory effects against common bacterial pathogens, supporting their potential use as antibiotic agents.

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